2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a sulfinyl group, a thiazole ring, and chlorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the sulfinyl group and the chlorinated phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfinyl group.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfone derivative, while reduction could produce a simpler thiazole compound.
Scientific Research Applications
2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfinyl group and thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide
- 4-chlorophenyl phenyl sulfone
- Bis(4-chlorophenyl) disulfide
Uniqueness
What sets 2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the sulfinyl group and the thiazole ring allows for a wide range of interactions with other molecules, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfinyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S2/c18-12-7-5-11(6-8-12)14-9-24-17(20-14)21-16(22)10-25(23)15-4-2-1-3-13(15)19/h1-9H,10H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJREQSXCJMMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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